molecular formula C17H23N3O2S B2381261 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034202-28-1

1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2381261
CAS No.: 2034202-28-1
M. Wt: 333.45
InChI Key: ADSNYNJAGLYWDS-UHFFFAOYSA-N
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Description

1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 3,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 3,4-dimethylbenzenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-(1-methyl-1H-pyrazol-3-yl)piperidine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    1-((3,4-dimethylphenyl)sulfonyl)piperidine: Lacks the pyrazole moiety.

    4-(1-methyl-1H-pyrazol-3-yl)piperidine: Lacks the sulfonyl group.

    1-((3,4-dimethylphenyl)sulfonyl)-4-phenylpiperidine: Contains a phenyl group instead of the pyrazole moiety.

Uniqueness

1-((3,4-dimethylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the sulfonyl and pyrazole groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-13-4-5-16(12-14(13)2)23(21,22)20-10-6-15(7-11-20)17-8-9-19(3)18-17/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSNYNJAGLYWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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